R-Venlafaxine - 93413-46-8

R-Venlafaxine

Catalog Number: EVT-339331
CAS Number: 93413-46-8
Molecular Formula: C17H27NO2
Molecular Weight: 277.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Venlafaxine, a serotonin-noradrenaline reuptake inhibitor (SNRI), is a widely prescribed antidepressant known for its efficacy in treating depression, anxiety disorders, and associated conditions. The drug operates by modulating neurotransmitter levels in the brain, particularly serotonin and noradrenaline, which are critical in the regulation of mood and emotional responses. Despite its clinical success, the precise molecular and cellular mechanisms underlying venlafaxine's therapeutic effects are not fully understood. Recent studies have begun to elucidate these mechanisms, revealing complex interactions with various signaling pathways and neurotransmitter systems12345678910.

O-Desmethylvenlafaxine

Compound Description: O-Desmethylvenlafaxine (ODV) is the major active metabolite of both (R)-Venlafaxine and (S)-Venlafaxine [, ]. Like its parent compound, it also demonstrates SNRI activity, contributing to the overall antidepressant effect.

Relevance: ODV is formed through the O-demethylation of both (R)-Venlafaxine and (S)-Venlafaxine, primarily catalyzed by the CYP2D6 enzyme [, ]. This metabolic pathway exhibits stereoselectivity, with (R)-Venlafaxine preferentially undergoing O-demethylation compared to (S)-Venlafaxine []. This difference in metabolism can lead to varying ratios of venlafaxine to ODV in individuals, potentially influencing treatment outcomes [].

N,O-Didesmethylvenlafaxine

Relevance: NODDV is a secondary metabolite of (R)-Venlafaxine and (S)-Venlafaxine, ultimately derived from their common metabolic pathway []. While its pharmacological activity is not extensively studied, its presence alongside other metabolites highlights the complex metabolic profile of venlafaxine. The ratio of NODDV to another metabolite, NDV, differed between (R)-Venlafaxine and (S)-Venlafaxine in Medaka fish, suggesting potential differences in metabolic pathways depending on the enantiomer [].

N-Desmethylvenlafaxine

Relevance: Similar to NODDV, NDV represents another branch in the metabolism of (R)-Venlafaxine and (S)-Venlafaxine []. While its specific pharmacological effects are not fully elucidated, variations in its formation relative to other metabolites, like the difference in NODDV to NDV ratio observed between (R)-Venlafaxine and (S)-Venlafaxine in Medaka fish, emphasize the stereoselective metabolism of venlafaxine [].

Applications in Various Fields

Clinical Context

In the clinical context, venlafaxine is primarily used to treat major depressive disorder, generalized anxiety disorder, and chronic pain conditions. Its efficacy as an antidepressant is attributed to its ability to increase extracellular concentrations of serotonin and noradrenaline in the brain, which has been demonstrated in animal models26. Venlafaxine's rapid onset of action compared to other antidepressants makes it a valuable option for patients requiring immediate relief2.

Neurogenesis and Developmental Impact

Venlafaxine has been found to stimulate neurogenesis, as evidenced by increased neuronal birth in specific brain regions of zebrafish embryos exposed to the drug. This suggests that venlafaxine may have developmental impacts on non-target aquatic animals, potentially disrupting early development and larval behavior5.

Cardiovascular Considerations

The drug's interaction with cardiac electrophysiology has been observed, particularly its effect on the fast inward sodium current (I_Na) in cardiac myocytes. This action may explain some of the cardiac toxicities seen in cases of venlafaxine overdose, such as tachycardia and QRS prolongation8.

Stress and Anxiety

Venlafaxine has been shown to modulate the body's response to stress and anxiety-inducing agents. Chronic administration of venlafaxine can reduce the increase in norepinephrine output in the prefrontal cortex elicited by acute stress or anxiogenic drugs, which may be relevant to its anxiolytic and antidepressant effects6.

Hepatotoxicity

Despite its therapeutic benefits, venlafaxine has been associated with incidences of toxicity, particularly hepatotoxicity. Studies have demonstrated that venlafaxine can induce oxidative stress in isolated rat hepatocytes, leading to mitochondrial and lysosomal dysfunction, which underscores the importance of monitoring for potential adverse effects during treatment4.

Pharmacological Adaptations

Repeated administration of venlafaxine has been found to induce adaptive changes in various neurotransmitter systems, including the α1-adrenergic, dopamine, and serotonin systems. These changes may contribute to the drug's therapeutic effects and are similar to those observed with tricyclic antidepressants9.

Source and Classification

R-Venlafaxine is derived from venlafaxine, which was first approved for clinical use in the 1990s. It is primarily synthesized from precursors like 2-(l-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. The compound's classification as a serotonin-norepinephrine reuptake inhibitor underscores its pharmacological significance in treating mood disorders.

Synthesis Analysis

The synthesis of R-Venlafaxine can be achieved through several methods:

Molecular Structure Analysis

The molecular structure of R-Venlafaxine can be summarized as follows:

  • Empirical Formula: C17_{17}H28_{28}N2_{2}O2_{2}
  • Molecular Weight: 278.42 g/mol
  • Structural Features: The compound features a cyclohexanol moiety attached to a phenyl ring with a methoxy group. Its stereochemistry is crucial for its pharmacological activity.

Crystallography

R-Venlafaxine has been characterized using various solid-state techniques such as powder X-ray diffraction and differential scanning calorimetry. These analyses confirm its crystalline nature and provide insights into its polymorphic forms .

Chemical Reactions Analysis

R-Venlafaxine undergoes several chemical reactions relevant to its synthesis and pharmacological activity:

  1. Methylation Reactions: The introduction of methyl groups via reactions such as the Eschweiler-Clarke reaction is crucial for synthesizing R-Venlafaxine from its amine precursors.
  2. Reduction Reactions: The reduction of cyano intermediates under hydrogen pressure with catalysts like rhodium on alumina leads to the formation of key intermediates in the synthesis pathway .
  3. Salt Formation: Recent studies have explored the formation of salts with organic acids to enhance solubility and stability, which are critical for improving bioavailability .
Mechanism of Action

R-Venlafaxine exerts its therapeutic effects primarily through:

  • Inhibition of Reuptake: It inhibits the reuptake of serotonin and norepinephrine by blocking their transporters (SERT and NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.
  • Dose-Dependent Effects: At lower doses, R-Venlafaxine primarily acts as a selective serotonin reuptake inhibitor, while at higher doses, it also inhibits norepinephrine reuptake, thus broadening its antidepressant effects .
Physical and Chemical Properties Analysis

The physical and chemical properties of R-Venlafaxine include:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: It exhibits low solubility in water but can form salts that significantly enhance solubility.
  • Melting Point: The melting point ranges around 140–145 °C.
  • Stability: R-Venlafaxine is stable under normal conditions but may degrade under extreme pH or temperature conditions .
Applications

R-Venlafaxine has several scientific applications:

  1. Pharmaceutical Use: Primarily used in treating major depressive disorder and generalized anxiety disorder.
  2. Research Applications: Studies exploring its effects on neurotransmitter systems contribute to understanding mood disorders.
  3. Formulation Development: Ongoing research into salt forms aims to improve solubility and bioavailability for enhanced therapeutic efficacy .
Chemical and Pharmacological Foundations of R-Venlafaxine

Stereochemical Differentiation and Enantiomeric Specificity

R-Venlafaxine ((R)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol) is one of two enantiomers comprising the racemic antidepressant venlafaxine. Its chiral center at the carbon adjacent to the methoxyphenyl ring confers distinct three-dimensional geometry and intermolecular interactions compared to the S-enantiomer [4] [7]. The R-configuration adopts a spatial orientation that optimizes binding to norepinephrine transporters while permitting serotonin transporter engagement, albeit with lower affinity than its mirror molecule [6] [9].

Analytical separation techniques like capillary electrophoresis with carboxymethyl-β-cyclodextrin (CM-β-CD) selectors exploit differential host-guest complex stability for enantiomeric resolution. R-Venlafaxine exhibits stronger binding to CM-β-CD (ΔG = -27.3 kJ/mol) than S-Venlafaxine (ΔG = -25.1 kJ/mol), attributed to favorable hydrophobic interactions and hydrogen bonding between its cyclohexanol group and the cyclodextrin cavity [7]. Molecular modeling confirms R-Venlafaxine’s cyclohexanol moiety penetrates deeper into the cyclodextrin cavity, stabilizing the complex via van der Waals contacts absent in the S-enantiomer complex [7].

Table 1: Physicochemical Properties of Venlafaxine Enantiomers

PropertyR-VenlafaxineS-Venlaflaxine
Log P (octanol/water)3.13.1
pKa9.79.7
Log P (pH 7.4)0.90.9
Water solubility (mg/mL)0.50.5

Metabolic Pathways: CYP2D6-Mediated Demethylation and Polymorphic Variability

R-Venlafaxine undergoes stereoselective hepatic metabolism primarily via cytochrome P450 2D6 (CYP2D6), which exhibits 12-fold higher catalytic efficiency for R-enantiomer O-demethylation than for the S-enantiomer [3] [5] [8]. This reaction generates the active metabolite R-O-desmethylvenlafaxine (R-ODV), which retains pharmacological activity. CYP2D6 genetic polymorphisms profoundly influence R-Venlafaxine clearance:

  • Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles (e.g., 3/4, 4/4, 5/5) exhibit 9-fold lower oral clearance of R-Venlafaxine (median: 20 L/h) compared to Extensive Metabolizers (EMs) (median: 173 L/h) [8]. The R-Venlafaxine/R-ODV plasma ratio exceeds 1.0 (vs. <0.3 in EMs), indicating impaired conversion [5] [8].
  • Ultrarapid Metabolizers (UMs): Carriers of CYP2D6 gene duplications (e.g., 1/1xN) demonstrate elevated R-ODV formation (R-Venlafaxine/R-ODV ratio ~0.1) and 50% lower R-Venlafaxine exposure than EMs [5] [14].
  • Intermediate Metabolizers (IMs): Heterozygous carriers (e.g., 1/4, 1/10) show clearance rates intermediate between EMs and PMs, with R-Venlafaxine/R-ODV ratios of ~1.0 [5].

Table 2: Impact of CYP2D6 Phenotype on R-Venlafaxine Pharmacokinetics

CYP2D6 PhenotypeR-Venlafaxine Oral Clearance (L/h)R-Venlafaxine/R-ODV RatioMetabolic Impact
Poor Metabolizer16–24>1.0Minimal O-demethylation
Intermediate Metabolizer32–130~1.0Reduced O-demethylation
Extensive Metabolizer29–6110.2–0.5Normal O-demethylation
Ultrarapid Metabolizer>611<0.1Enhanced O-demethylation

CYP2D6 inhibitors like quinidine amplify this stereoselectivity: Coadministration with quinidine reduces R-Venlafaxine clearance by 12-fold in EMs but only 4-fold for S-Venlafaxine. Quinidine nearly abolishes R-ODV formation (partial metabolic clearance drops from 127 L/h to 1 L/h) [8]. Minor metabolic pathways involve CYP3A4-mediated N-demethylation to N-desmethylvenlafaxine and CYP2C9/CYP2C19-mediated secondary metabolism, which show no enantioselectivity [5] [8].

Enantioselective Pharmacodynamics: Receptor Affinity and Neurotransmitter Reuptake Inhibition

R-Venlafaxine exhibits a balanced, high-affinity inhibition profile for serotonin (SERT) and norepinephrine transporters (NET), distinguishing it from the S-enantiomer’s predominant serotonergic activity [4] [6] [9]. In vitro radioligand binding assays reveal the following enantiomeric differences:

  • NET Inhibition: R-Venlafaxine has 30-fold greater potency at human NET (Ki ≈ 45 nM) than S-Venlafaxine (Ki ≈ 1,400 nM). This arises from optimal hydrophobic interactions between R-Venlafaxine’s cyclohexanol ring and transmembrane domain 3 of NET [6] [9].
  • SERT Inhibition: R-Venlafaxine retains moderate SERT affinity (Ki ≈ 100 nM), though 5-fold lower than S-Venlafaxine (Ki ≈ 20 nM) [6] [9].
  • Dopamine Transporter (DAT) Interaction: Both enantiomers show weak DAT binding (Ki > 10,000 nM), though R-Venlafaxine has marginally higher affinity than S-Venlafaxine [9].

Table 3: Monoamine Transporter Inhibition Profiles of Venlafaxine Enantiomers

TransporterR-Venlafaxine Ki (nM)S-Venlafaxine Ki (nM)Selectivity Ratio (S/R)
NET45 ± 81,400 ± 21031.1
SERT100 ± 1520 ± 40.2
DAT>10,000>10,000~1.0

Functional reuptake inhibition assays corroborate these findings. R-Venlafaxine achieves IC₅₀ values of 82 nM (NET) and 120 nM (SERT) in synaptosomal preparations, demonstrating dual reuptake blockade. S-Venlafaxine shows IC₅₀ values of 1,850 nM (NET) and 42 nM (SERT), confirming predominant SERT inhibition [9]. Positron emission tomography (PET) studies in humans indicate that R-ODV (the major R-Venlafaxine metabolite) contributes significantly to NET occupancy, with serum concentrations >85 ng/mL yielding >80% SERT occupancy [10].

In Vitro Pharmacological Profiling: Comparative Efficacy of R- vs. S-Enantiomers

Cell-based assays reveal nuanced efficacy differences between enantiomers. R-Venlafaxine demonstrates 2-fold greater potency in enhancing norepinephrine-dependent neuronal firing in locus coeruleus slices (EC₅₀ = 15 nM) compared to S-Venlafaxine (EC₅₀ = 30 nM) [9]. Conversely, S-Venlafaxine is 3-fold more potent in augmenting serotonin-dependent firing in dorsal raphe nuclei (EC₅₀ = 10 nM vs. 30 nM for R-Venlafaxine) [9].

Neuroplasticity assays highlight additional mechanistic distinctions:

  • Hippocampal Neurogenesis: R-Venlafaxine (1 μM) increases dendritic arborization in hippocampal neurons by 60% after 72 hours, exceeding S-Venlafaxine’s effects (25% increase). This correlates with R-Venlafaxine’s superior induction of brain-derived neurotrophic factor (BDNF) expression via TrkB signaling [9].
  • Matrix Metalloproteinase-9 (MMP-9) Regulation: R-Venlafaxine (100 nM) upregulates MMP-9 activity 3-fold in cortical astrocytes, facilitating extracellular matrix remodeling critical for neuroplasticity. S-Venlafaxine shows negligible effects [9].
  • Excitatory/Inhibitory Balance: At high concentrations (>300 nM), R-Venlafaxine enhances hippocampal gamma oscillations by potentiating glutamatergic transmission via NET-dependent presynaptic mechanisms. S-Venlafaxine lacks this effect [9].

Sila-substitution studies (carbon/silicon swapping) confirm R-Venlafaxine’s pharmacophore specificity. Replacing the cyclohexyl carbon with silicon in R-sila-venlafaxine reduces SERT affinity 8-fold but preserves NET potency, yielding a selective noradrenergic profile [6]. This contrasts with carbon-based R-Venlafaxine’s dual action, underscoring the precision of its molecular interactions with monoamine transporters.

Properties

CAS Number

93413-46-8

Product Name

R-Venlafaxine

IUPAC Name

1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m0/s1

InChI Key

PNVNVHUZROJLTJ-INIZCTEOSA-N

SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O

Synonyms

1-[(1R)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol; _x000B_(+)-Venlafaxine;

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O

Isomeric SMILES

CN(C)C[C@@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.